

Effective Concentrations of Epitalon In Vitro

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Compound Focus: Epitalon

CAS No.: 64082-79-7

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Cell Type / Model	Biological Effect	Effective Concentration	Key Findings / Notes	Citation
Mouse oocytes	Reduce oxidative stress (ROS), decrease spindle defects, reduce apoptosis	0.1 mM	Higher concentrations (1-2 mM) were ineffective at reducing ROS.	[1]
Human breast cancer cells (21NT, BT474)	Telomere lengthening	0.1 - 1.0 µg/mL (daily for 4 days)	Dose-dependent effect.	[2]
Human normal fibroblasts (IBR.3) and epithelial cells (HMEC)	Telomere lengthening	1.0 µg/mL (daily for 3 weeks)	Mechanism involved upregulation of telomerase activity in normal cells.	[2]
Human retinal pigment epithelial cells (ARPE-19)	Improve wound healing, reduce oxidative stress, inhibit fibrosis	20, 40, 60 ng/mL	Restored wound healing impaired by high glucose conditions.	[3]
Human neuroblastoma cells (NB7)	Increase mRNA of IDE and NEP (anti-hypoxic effect)	Not specified	Fully counteracted the decrease in mRNA	[4]

Cell Type / Model	Biological Effect	Effective Concentration	Key Findings / Notes	Citation
			levels induced by hypoxia.	
Chicken retinal tissue	Increase expression of retinal markers (Pax6, Vsx1, etc.)	Not specified	Used an Epitalon mixture.	[4]
Rat pinealocyte cells	Increase AANAT enzyme & pCREB transcription factor (affects melatonin synthesis)	Not specified	Showed a more prolonged effect compared to another peptide (Vilon).	[4]
Murine thymocytes	Comitogenic activity (with concanavalin A)	10^{-17} – 10^{-15} M (ultra-low doses)	Highest activity at these ultra-low concentrations.	[4]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the tables, which you can adapt for your research.

Protocol: Assessing Impact on Post-ovulatory Oocyte Aging [1]

This protocol is designed to evaluate **Epitalon's** protective effects against aging in mouse oocytes.

- **Cell Model:** Ovulated mouse oocytes at the second meiotic metaphase (MII) stage.
- **Epitalon Preparation:** Prepare a stock solution in a suitable solvent (e.g., PBS or culture medium). Dilute to the working concentration of **0.1 mM** in the pre-warmed M2 culture medium.
- **Culture Conditions:**
 - **Control Group:** Oocytes cultured in standard M2 medium.
 - **Aged Group:** Oocytes cultured in M2 medium for extended periods (e.g., 24h) to induce post-ovulatory aging.

- **Treatment Group:** Oocytes cultured in M2 medium supplemented with **0.1 mM Epitalon** for the same duration.
- Culture oocytes in a humidified incubator at 37°C with 5% CO₂.
- **Evaluation Methods (at 6h, 12h, 24h):**
 - **Reactive Oxygen Species (ROS):** Use a fluorescent probe (e.g., DCFH-DA). Incubate oocytes with the probe, wash, and measure fluorescence intensity under a fluorescence microscope.
 - **Spindle Integrity:** Fix oocytes, perform immunostaining with an anti- α -tubulin antibody, and analyze spindle morphology using confocal microscopy. A normal spindle is barrel-shaped.
 - **Mitochondrial Membrane Potential (MMP):** Use the JC-1 dye. Calculate the ratio of red (aggregates, high MMP) to green (monomers, low MMP) fluorescence.
 - **Apoptosis Assay:** Stain oocytes with Annexin-V to detect phosphatidylserine externalization as an early apoptosis marker.

Protocol: Evaluating Telomere Lengthening in Human Cell Lines [2]

This protocol outlines the treatment and analysis of telomere length in human cells.

- **Cell Lines:** Normal human fibroblasts (e.g., IBR.3), epithelial cells (e.g., HMEC), or cancer cell lines (e.g., 21NT, BT474).
- **Epitalon Treatment:**
 - Prepare a stock solution (e.g., 2.5 mg/mL in bacteriostatic water).
 - Treat cells daily with a final concentration of **1.0 μ g/mL** for normal cells or a range of **0.1 - 1.0 μ g/mL** for cancer cells.
 - Refresh the culture media and peptide daily. Include an untreated control.
 - Treatment duration is typically **3 weeks for normal cells** and **4 days for cancer cells**.
- **DNA Extraction and Telomere Length Analysis:**
 - Extract genomic DNA using a commercial kit (e.g., Wizard genomic DNA purification kit).
 - Measure telomere length by quantitative PCR (qPCR).
 - Use a single-copy gene (e.g., 36B4) for normalization.
 - Generate standard curves using telomere and reference gene oligomers to calculate absolute telomere length in kilobases (kb).

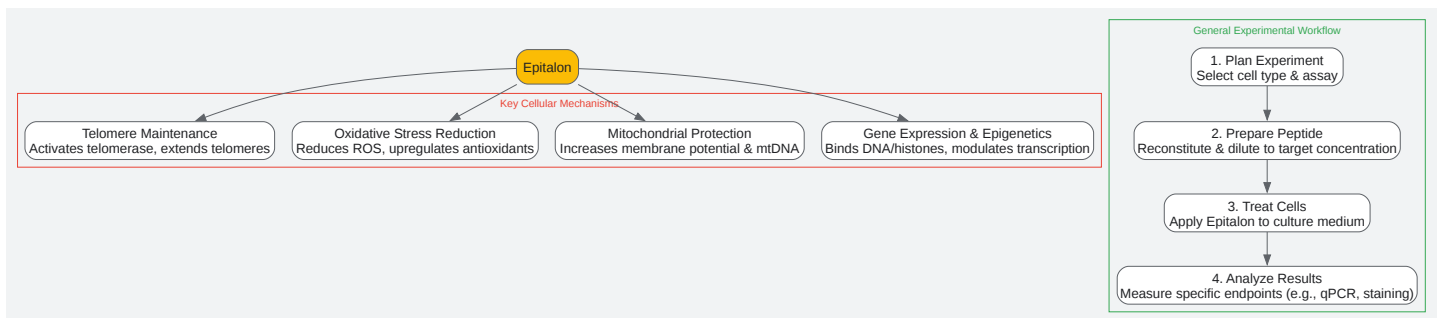
Protocol: Wound Healing Assay in Retinal Pigment Epithelial Cells [3]

This protocol tests **Epitalon**'s ability to improve wound healing in a high-glucose injury model.

- **Cell Model:** Human retinal pigment epithelial cell line (ARPE-19).
- **Injury Model and Treatment:**
 - Culture cells in high glucose (HG) medium (35 mM D-glucose) to mimic diabetic conditions. Include a standard glucose (SG) control.
 - Prepare **Epitalon** stock at 100 µg/mL in water, then dilute to working concentrations of **20, 40, and 60 ng/mL** in the HG medium.
- **Wound Healing Assay:**
 - Seed ARPE-19 cells onto a 96-well ImageLock plate at a density to reach 100% confluence.
 - Create a uniform scratch wound in all wells using a WoundMaker tool.
 - Wash cells to remove debris and add media with the respective treatments (SG, HG, HG+**Epitalon**).
 - Place the plate in a live-cell analysis system (e.g., IncuCyte) and take images every 3 hours for up to 48 hours.
 - Analyze the "relative wound density" over time using dedicated software to quantify the healing process.

Mechanisms of Action and Experimental Workflow

The diagram below summarizes the primary cellular mechanisms of **Epitalon** and a generalized workflow for conducting *in vitro* experiments.



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Key Methodological Considerations

When designing your experiments with **Epitalon**, please consider the following:

- **Peptide Handling: Epitalon** is a peptide and requires proper handling. Reconstitute it in sterile water or phosphate-buffered saline (PBS), aliquot to avoid repeated freeze-thaw cycles, and store at -20°C or below [2] [3].
- **Dose-Response is Critical:** The efficacy of **Epitalon** is highly concentration-dependent. As seen in the oocyte study, a narrow optimal range exists, and higher doses can be ineffective [1]. A dose-response curve is strongly recommended for any new cell model.
- **Cell-Type Specificity:** The mechanism of action may differ. In cancer cells, telomere lengthening might occur through the Alternative Lengthening of Telomeres (ALT) pathway, while normal cells rely on telomerase upregulation [2].
- **Treatment Duration:** The required treatment time varies with the biological outcome, from a few days for acute responses (e.g., wound healing) to several weeks for observing effects on telomere length [2] [3].

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